![molecular formula C11H10ClN3O2 B3018308 4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide CAS No. 1207001-57-7](/img/structure/B3018308.png)
4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound with the molecular formula C10H10ClN3O2 This compound features a benzamide core substituted with a 4-chloro group and a 3-methyl-1,2,4-oxadiazol-5-ylmethyl moiety
Mecanismo De Acción
Target of Action
Compounds containing the 1,2,4-oxadiazole moiety are known to exhibit a broad range of biological activities, including antibacterial, anti-mycobacterial, antitumor, and antiviral activities . Therefore, it’s plausible that this compound may interact with multiple targets, depending on the specific biological context.
Mode of Action
Compounds containing the 1,2,4-oxadiazole moiety are known to interact with their targets in various ways, often leading to inhibition or modulation of the target’s function .
Biochemical Pathways
Given the broad range of biological activities associated with 1,2,4-oxadiazole derivatives , it’s likely that this compound may influence multiple pathways, depending on the specific biological context.
Result of Action
Given the broad range of biological activities associated with 1,2,4-oxadiazole derivatives , it’s likely that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of acylhydrazides with nitriles under acidic or basic conditions.
Substitution Reaction: The oxadiazole ring is then attached to the benzamide core through a substitution reaction, where the 4-chloro group is introduced using chlorinating agents like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, nucleophiles like amines or thiols.
Major Products Formed:
Oxidized Derivatives: Products with additional oxygen functionalities.
Reduced Derivatives: Products with reduced nitro groups or other functionalities.
Substituted Derivatives: Products with various substituents on the benzamide core.
Aplicaciones Científicas De Investigación
4-Chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
4-Chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide.
3-Methyl-1,2,4-oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents on the benzamide core.
Uniqueness: 4-Chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to its specific combination of a 4-chloro benzamide core and a 3-methyl-1,2,4-oxadiazol-5-ylmethyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
IUPAC Name |
4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-7-14-10(17-15-7)6-13-11(16)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZQWTYUMRJWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3018226.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3018228.png)
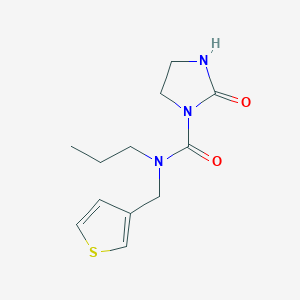
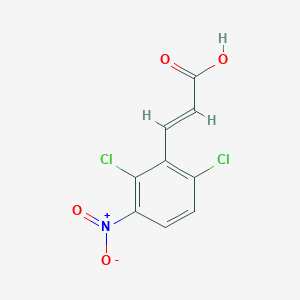
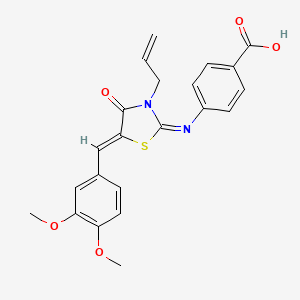
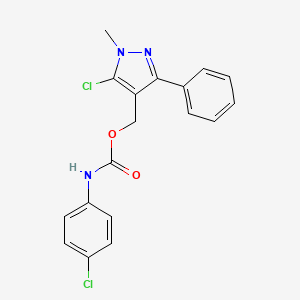

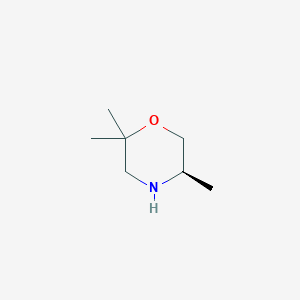
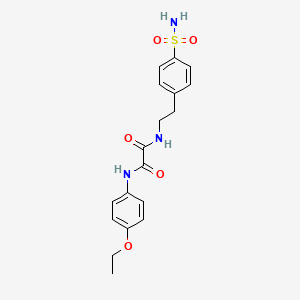
![N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B3018240.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3018241.png)
![5-[(Cyclopropylcarbonyl)amino]-3-methylthiophene-2-carboxylic acid](/img/structure/B3018242.png)
![(4-Propan-2-yloxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B3018243.png)
